Nilotinib-d3

LC-MS/MS Bioanalysis Therapeutic Drug Monitoring

Nilotinib-d3 (AMN107-d3, CAS 1215678-43-5) is a regulatory-compliant, triple-deuterated internal standard essential for LC-MS/MS nilotinib quantification. Its +3 Da mass shift uniquely enables co-elution with the analyte while providing unequivocal mass spectrometric differentiation—correcting for matrix effects, extraction variability, and ion suppression that unlabeled standards cannot. Supplied with full characterization (NMR, MS, HPLC), it is purpose-built to support PK/TDM studies and ANDA bioequivalence submissions requiring rigorous method validation.

Molecular Formula C28H22F3N7O
Molecular Weight 532.5 g/mol
CAS No. 1215678-43-5
Cat. No. B564286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNilotinib-d3
CAS1215678-43-5
Synonyms4-Methyl-N-[3-(4-(methyl-d3)-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzamide;  AMN 107-d3;  Tasigna-d3; 
Molecular FormulaC28H22F3N7O
Molecular Weight532.5 g/mol
Structural Identifiers
InChIInChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)/i2D3
InChIKeyHHZIURLSWUIHRB-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nilotinib-d3 (CAS 1215678-43-5): A Deuterated Internal Standard for Accurate LC-MS/MS Quantification of Nilotinib


Nilotinib-d3 (AMN107-d3, CAS 1215678-43-5) is a triple-deuterated analog of the Bcr-Abl tyrosine kinase inhibitor nilotinib, incorporating three deuterium atoms at the methyl group on the imidazole ring (4-methyl-d3) [1]. With a molecular formula of C28H19D3F3N7O and a molecular weight of 532.53 g/mol, this stable isotope-labeled compound serves primarily as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the precise quantification of nilotinib in biological matrices . Unlike unlabeled nilotinib, which is used therapeutically for chronic myeloid leukemia, Nilotinib-d3 is strictly a research tool designed to correct for matrix effects, extraction variability, and ion suppression/enhancement inherent in bioanalytical workflows [2].

Why Unlabeled Nilotinib Cannot Substitute for Nilotinib-d3 in Quantitative Bioanalysis


Substituting unlabeled nilotinib for Nilotinib-d3 in analytical method development and validation is scientifically untenable due to fundamental mass spectrometric principles. Nilotinib-d3 possesses a distinct mass shift (+3 Da) that enables the mass spectrometer to differentiate it from the endogenous analyte (unlabeled nilotinib) while co-eluting chromatographically—a property essential for accurate internal standardization [1]. Unlabeled nilotinib, by contrast, would be indistinguishable from the analyte and thus cannot correct for matrix effects or extraction losses. Furthermore, nilotinib exhibits substantial interpatient pharmacokinetic variability, with systemic exposure variability reported to range from 32% to 64% [2]. Reliable quantification using a structurally identical but isotopically distinct internal standard is therefore a non-negotiable requirement for generating clinically meaningful pharmacokinetic data, bioequivalence study results, or therapeutic drug monitoring (TDM) measurements [3].

Quantitative Evidence for Preferential Selection of Nilotinib-d3 in Bioanalytical Method Development


Analytical Interference Avoidance: +3 Da Mass Shift Enables Reliable Quantification in Complex Biological Matrices

Nilotinib-d3 provides a +3 Da mass shift relative to unlabeled nilotinib, enabling the mass spectrometer to discriminate between the internal standard and the target analyte even when they co-elute chromatographically . Unlabeled nilotinib used as an 'internal standard' would yield identical m/z transitions, resulting in complete signal overlap, inability to correct for matrix effects, and unusable quantitative data. This +3 Da differential is sufficient to avoid isotopic cross-talk from the natural abundance M+2 isotope of nilotinib while remaining minimal enough to preserve nearly identical chromatographic retention time and ionization efficiency .

LC-MS/MS Bioanalysis Therapeutic Drug Monitoring

Isotopic Purity Specifications: Regulatory-Ready Characterization for ANDA and DMF Submissions

Nilotinib-d3 is supplied with comprehensive characterization data compliant with regulatory guidelines, including isotopic purity documentation suitable for Abbreviated New Drug Application (ANDA) submissions and Drug Master File (DMF) support [1]. This level of documentation directly contrasts with research-grade unlabeled nilotinib, which typically lacks the full suite of regulatory characterization (e.g., isotopic enrichment certification, residual solvent analysis, and impurity profiling) required for formal method validation and quality control applications [2]. Additionally, alternative deuterated forms such as Nilotinib-d6 (CAS 1268356-17-7) incorporate six deuterium atoms but may introduce greater chromatographic isotope effects without proportional analytical benefit for most applications [3].

Method Validation ANDA Regulatory Compliance

Alternative Deuterated Analogs: Why Nilotinib-d3 Is Often Preferred Over Nilotinib-d6 for Routine Bioanalysis

Nilotinib-d6 (CAS 1268356-17-7), containing six deuterium atoms, represents an alternative stable isotope-labeled internal standard . However, the increased deuterium incorporation in Nilotinib-d6 can produce a measurable chromatographic isotope effect—a slight shift in retention time relative to the unlabeled analyte—due to altered hydrophobicity from C-D bonds being shorter and less polarizable than C-H bonds [1]. Nilotinib-d3, with only three deuterium substitutions specifically positioned on the methyl group of the imidazole ring, minimizes this chromatographic shift while still providing adequate mass separation (+3 Da) for MS resolution [2]. The +6 Da shift of Nilotinib-d6 offers no meaningful analytical advantage for most triple quadrupole MS applications and may introduce unnecessary method robustness concerns.

Isotope-Labeled Internal Standard Method Optimization Chromatographic Isotope Effect

Enabling Accurate Quantification Amidst High Pharmacokinetic Variability

Nilotinib exhibits substantial interpatient pharmacokinetic variability, with systemic exposure variability reported to range from 32% to 64% [1]. This variability stems in part from the drug's metabolism primarily by hepatic cytochrome P450 3A4 (CYP3A4), an enzyme susceptible to genetic polymorphisms and drug-drug interactions [2]. In this context, accurate quantification of nilotinib concentrations is critical for therapeutic drug monitoring (TDM) and for interpreting clinical pharmacokinetic data. Nilotinib-d3, as an isotopically matched internal standard, corrects for analytical variability, ensuring that the measured concentration differences reflect true biological variability rather than assay imprecision [3]. Without a stable isotope-labeled internal standard, the analytical coefficient of variation can exceed 15-20% at lower concentrations, potentially confounding clinical interpretation.

Pharmacokinetics Therapeutic Drug Monitoring CYP3A4

Defined Application Scenarios for Nilotinib-d3 in Bioanalytical and Pharmaceutical Development Workflows


Validated LC-MS/MS Method Development for Nilotinib Therapeutic Drug Monitoring (TDM)

Nilotinib-d3 serves as the essential stable isotope-labeled internal standard for developing and validating LC-MS/MS assays intended for clinical therapeutic drug monitoring (TDM) of nilotinib in patient plasma. The compound's +3 Da mass shift enables accurate quantification in the presence of matrix components, while its regulatory-compliant characterization documentation supports method validation protocols required for clinical laboratory implementation [1]. Given nilotinib's 32-64% interpatient PK variability, precise quantification is clinically necessary [2].

Abbreviated New Drug Application (ANDA) Bioequivalence Studies

Pharmaceutical companies developing generic nilotinib formulations require a validated bioanalytical method for quantifying nilotinib in biological matrices as part of bioequivalence studies submitted with ANDA packages. Nilotinib-d3 is specifically positioned for this application, supplied with detailed characterization data (NMR, MS, HPLC) compliant with regulatory guidelines [1]. This documentation directly supports method validation and quality control requirements for ANDA submissions [2].

Drug-Drug Interaction Studies Involving CYP3A4 Modulators

Nilotinib metabolism is primarily mediated by CYP3A4, and concomitant administration of strong CYP3A4 inducers (e.g., rifampin) or inhibitors (e.g., ketoconazole) significantly alters nilotinib systemic exposure [1]. Researchers conducting clinical or non-clinical drug-drug interaction studies require precise nilotinib quantification to characterize these exposure changes. Nilotinib-d3 provides the analytical precision necessary to detect and quantify pharmacokinetic changes induced by CYP3A4 modulators [2].

Quality Control of Nilotinib Drug Product During Commercial Manufacturing

During commercial production of nilotinib drug product, analytical methods for assay, content uniformity, and impurity profiling require validated reference standards. Nilotinib-d3 can be employed for analytical method development, method validation (AMV), and as a quality control standard in routine commercial production workflows [1]. Its regulatory-compliant characterization package aligns with GMP quality control requirements.

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